2-Fluoro-4-phenoxyaniline
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Overview
Description
2-Fluoro-4-phenoxyaniline is an organic compound with the molecular formula C12H10FNO It is a derivative of aniline, where the hydrogen atom in the para position relative to the amino group is replaced by a phenoxy group, and the hydrogen atom in the ortho position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-phenoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with phenol. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the palladium-catalyzed cross-coupling reaction between 2-fluoroaniline and phenylboronic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-phenoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitro- or nitroso-substituted derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Hydroxyl- or alkoxy-substituted derivatives.
Scientific Research Applications
2-Fluoro-4-phenoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for studying molecular interactions and biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the phenoxy group can influence its overall stability and solubility.
Comparison with Similar Compounds
2-Fluoro-4-phenoxyaniline can be compared with other similar compounds, such as:
2-Fluoroaniline: Lacks the phenoxy group, which can affect its reactivity and applications.
4-Phenoxyaniline: Lacks the fluorine atom, which can influence its binding affinity and selectivity.
2-Fluoro-4-methoxyaniline: Contains a methoxy group instead of a phenoxy group, which can alter its chemical and physical properties.
The uniqueness of this compound lies in the combination of the fluorine and phenoxy groups, which confer specific reactivity and properties that are valuable in various applications.
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-fluoro-4-phenoxyaniline |
InChI |
InChI=1S/C12H10FNO/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
YOBANBIDKIFILX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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